molecular formula C24H38O4 B1670694 Dioctyl phthalate CAS No. 117-84-0

Dioctyl phthalate

Cat. No. B1670694
CAS RN: 117-84-0
M. Wt: 390.6 g/mol
InChI Key: MQIUGAXCHLFZKX-UHFFFAOYSA-N
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Description

Dioctyl phthalate (DOP), also known as Bis(2-ethylhexyl) phthalate, DEHP, and Phthalic acid bis(2-ethylhexyl ester), is a non-volatile solvent primarily used as a plasticizer for polymers such as polyvinyl chloride (PVC), polystyrene (PS), and polyisoprene (PI) . It is a clear, colorless liquid that improves the flexibility, durability, and resistance to high and low temperatures of these polymers .


Synthesis Analysis

The synthesis of DOP involves the reaction of phthalic anhydride (PA) with 2-ethyl hexanol (2-EH). The process begins with the formation of mono-(2-ethylhexyl) phthalate (MEHP) followed by further esterification between MEHP and 2-EH to generate DOP . The second reaction is reversible and is the controlling step . The synthesis process can be optimized by adjusting factors such as the catalyst amount, molar ratio of 2-ethyl hexanol to phthalic anhydride, and reaction time .


Molecular Structure Analysis

The molecular structure of DOP consists of a phthalate core with two 2-ethylhexyl groups attached via ester linkages .


Chemical Reactions Analysis

DOP is primarily used as a plasticizer in PVC, where it embeds itself between the chains of polymers, spacing them apart, or swelling them, thus significantly lowering the glass transition temperature for the plastic and making it softer .


Physical And Chemical Properties Analysis

DOP is a liquid at room temperature with a molecular weight of 390.6. It has a boiling point of 386°C and a specific gravity of 0.980 at 25°C .

Scientific Research Applications

Environmental Impact Studies

Dioctyl phthalate (DOP), commonly used as a plasticizer, has been studied for its effects on the environment. For instance, Satpathi and Singh (2016) evaluated the acute toxicity effects of DOP on freshwater fish Clarias batrachus, observing histopathological changes in liver tissues such as centrilobular vacuolation and necrosis (Satpathi & Singh, 2016). This indicates a potential ecological impact of DOP in aquatic environments.

Human Health and Occupational Exposure

DOP's implications on human health, particularly in occupational settings, have been a subject of research. Milkov et al. (1973) investigated the health status of workers exposed to phthalate plasticizers, including DOP, in the manufacture of artificial leather and films based on PVC resins (Milkov et al., 1973). Additionally, Cipolla et al. (1999) documented a case of occupational asthma due to DOP exposure in a bottle cap production worker (Cipolla et al., 1999). These studies underscore the importance of safety measures and monitoring in industries using DOP.

Industrial Applications and Alternatives

The use of DOP in industrial applications and the development of alternatives have been explored. Hosney et al. (2019) focused on producing a natural-based plasticizer as an alternative to DOP, highlighting the need for eco-friendly and sustainable options (Hosney et al., 2019). Ji et al. (2016) investigated innovative applications of DOP in lithium extraction, demonstrating its utility beyond traditional plasticizing roles (Ji et al., 2016).

Toxicology and Public Health Concerns

Phthalates, including DOP, are known for their potential endocrine-disrupting properties. Wang et al. (2019) reviewed biomonitoring studies of phthalates and their health risks, emphasizing the global concern about human exposure to these chemicals (Wang et al., 2019). Hauser and Calafat (2005) provided an extensive review of the uses, metabolism, and health effects of phthalates in human populations, underscoring the importance of ongoing research in this area (Hauser & Calafat, 2005).

Safety And Hazards

Exposure to DOP can occur through inhalation, ingestion, skin, and/or eye contact. Symptoms of exposure can include eye and mucous membrane irritation. In animals, liver damage and teratogenic effects have been observed . It is recommended to avoid breathing its gas, fume, vapors, or spray, and to prevent skin contact by maintaining a safe distance and wearing suitable protective equipment/clothing .

Future Directions

There is a global trend towards increasing the use of bio-based plasticizers due to the toxicity concerns associated with phthalates like DOP . Research is ongoing to develop safe, environmentally friendly plasticizers that can replace phthalates in various applications .

properties

IUPAC Name

dioctyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3
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InChI Key

MQIUGAXCHLFZKX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC
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Molecular Formula

C24H38O4
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DSSTOX Substance ID

DTXSID1021956
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Molecular Weight

390.6 g/mol
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Physical Description

Di-n-octyl phthalate appears as a clear liquid with a mild odor. Slightly less dense than water and insoluble in water. Hence floats on water. Flash point 430 °F. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid, can easily penetrate the soil and contaminate groundwater and nearby streams. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of plastics and coating products., Liquid, Clear liquid; [HSDB] Clear colorless odorless liquid; [CHEMINFO], A clear liquid with a mild odor.
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Boiling Point

428 °F at 760 mmHg (NTP, 1992), BP: 220 °C at 2 mm Hg, 428 °F
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Flash Point

219 °F (NTP, 1992), 420 °F (215 °C) (Open cup), 219 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.022 mg/L at 25 °C
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Density

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.978 at 20 °C, 0.98
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Vapor Pressure

less than 0.2 mmHg at 302 °F (NTP, 1992), 0.0000001 [mmHg], VP: 2.60X10-6 mm Hg at 25 °C, 1.0X10-7 mm Hg at 25 °C, <0.2 mmHg at 302 °F
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Product Name

Dioctyl phthalate

Color/Form

Clear, oily liquid, Liquid at room temperature

CAS RN

117-84-0, 8031-29-6
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Melting Point

-13 °F (NTP, 1992), 25 °C, -13 °F
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Synthesis routes and methods

Procedure details

A standard esterification apparatus, consisting of a 1-liter, 3 neck flask fitted with heating mantle, thermometer, nitrogen inlet tube and modified Dean-Stark separator topped with a total reflux condenser connected to a vacuum system, was charged with 148 g (1 mol) of phthalic anhydride, 312 g (2.4 mol) of 2-ethyl hexyl alcohol and 0.2 g (0.135% of PA charge) of tetrabutyl titanate (Tyzor TBT) catalyst. Heat was applied at a standardized setting and water of esterification began to form at a kettle temperature of 165° C. Heating was continued to reflux at 220° C. while removing water of reaction as fast as it is formed by azeotrope with toluene. Progress of reaction was monitored by rate of water formation until about 98% conversion of acid, at which time the reaction was sampled and the acid number determined by titration with 0.05N alcoholic KOH using bromthymol blue indicator. After 3.0 hours reaction time, the AN was reduced to 0.1 mg KOH/g, at which time the excess alcohol was removed by reducing the pressure of the system and removing alcohol distillate through the modified separator. Vacuum distillation was continued to 20 torr/200° C. at which time conditions were adjusted to 75 torr/150° C. and removal of alcohol continued by steam distillation, accomplished by dropwise addition of water to the bottom of the flask at a rate of about 1 ml/minute while maintaining the kettle at 150°-160° C. The kettle became cloudy after about 10 minutes. Distillation was continued for 30 minutes, at which time heat was removed and the system dried at full vacuum (12 torr) for 10 minutes. After cooling to 90° C. the cloudy residue was filtered through a No. 1 Whatman paper with a Buchner vacuum filter. The filtrate is cloudy and plugs the filter quickly. Refiltering with filter aid gives low odor di-octyl phthalate with AN=0.14 and color of 20 APHA.
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
148 g
Type
reactant
Reaction Step Three
Quantity
312 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.1 mg
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dioctyl phthalate
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Dioctyl phthalate

Citations

For This Compound
18,700
Citations
C Fang, Y Long, D Shen - Environmental Science and Pollution Research, 2014 - Springer
Sorption is a fundamental process controlling the transformation, fate, degradation, and biological activity of hydrophobic organic contaminants in the environment. We investigated the …
Number of citations: 22 link.springer.com
D Nguyen, DH Nguyen, L Hwa-La, HB Lee… - … of Microbiology and …, 2007 - koreascience.kr
… Finally, to isolate the compounds with a hypopigmenting capability, activity-guided isolation was performed, and Dioctyl phthalate identified as inhibiting melanogenesis. …
Number of citations: 39 koreascience.kr
AA Romeh - Afr J Agric Res, 2013 - academicjournals.org
… dioctyl phthalate and diethyl phthalate from Plantago major leaves and roots by using gas chromatography/mass spectrometry (GC/MS) analysis. Dioctyl phthalate (… of Dioctyl phthalate …
Number of citations: 26 academicjournals.org
H Li, S Yu, F Liu, C Xie, L Li - Catalysis Communications, 2007 - Elsevier
… Dioctyl phthalate (DOP) is a kind of widely used plasticizer. … synthesis of dioctyl phthalate using FIL has been published. … 1) and used them in the synthesis of dioctyl phthalate. The …
Number of citations: 86 www.sciencedirect.com
T Ishikawa, Y Natori, L Liberis, CC Pantelides - Computers & chemical …, 1997 - Elsevier
Dioctyl phthalate (DOP) is used in substantial quantities in industry, primarily as a plasticiser for PVC and other polymers. One route to its production is via the esterification of 2-…
Number of citations: 25 www.sciencedirect.com
SL Yang, ZH Wu, B Meng… - Journal of Polymer Science …, 2009 - Wiley Online Library
… ability to plastic deformation, chemical crosslinked PLA with 0.5 wt % triallyl isocyanurate and 0.5 wt % dicumyl peroxide was blended with different contents of dioctyl phthalate (DOP). …
Number of citations: 45 onlinelibrary.wiley.com
V Sastry, GRK Rao - Journal of applied Phycology, 1995 - Springer
… as dioctyl phthalate from … of dioctyl phthalate. Hydrolysis of the compound in 1 M HC1 produced phthalic acid. The identity of the substance isolated from S. wightii as dioctyl phthalate …
Number of citations: 105 link.springer.com
H Zheng, J Ma, C Zhu, Z Zhang, L Liu, Y Sun… - Separation and …, 2014 - Elsevier
… In this study, a method to remove dioctyl phthalate (DOP) form water was realized through a flocculation process with a novel polyacrylamide flocculant P(AM/AA/AMPS). P(AM/AA/AMPS…
Number of citations: 99 www.sciencedirect.com
T Zheng, Z Wu, Q Xie, J Fang, Y Hu, M Lu, F Xia… - Journal of Cleaner …, 2018 - Elsevier
… esters to substitute toxic plasticizer dioctyl phthalate were studied. Results showed that the … esters proved to be an effective alternative to dioctyl phthalate, replacing about 40% of the …
Number of citations: 84 www.sciencedirect.com
L Ji, Y Hu, L Li, D Shi, J Li, F Nie, F Song, Z Zeng… - Hydrometallurgy, 2016 - Elsevier
Innovative applications of dioctyl phthalate (DOP) as a synergist for the extraction of lithium chloride from saturated MgCl 2 solutions were investigated using tributyl phosphate (TBP) as …
Number of citations: 65 www.sciencedirect.com

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